molecular formula C11H10O3 B1310128 (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid CAS No. 203505-84-4

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

Cat. No. B1310128
CAS RN: 203505-84-4
M. Wt: 190.19 g/mol
InChI Key: KNKNRFWCOVWKHJ-DUXPYHPUSA-N
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Description

The compound (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a derivative of acrylic acid where the acrylic moiety is conjugated to a 2,3-dihydrobenzofuran ring. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the acrylic group allows for further chemical modifications, making it a versatile building block for various synthetic pathways.

Synthesis Analysis

The synthesis of related dibenzofuran acrylate derivatives has been achieved through a one-pot approach that involves the reaction of (E)-2-(2-nitrovinyl)phenols with sulfur ylides and alkynes. This method is performed under mild conditions and does not require precious catalysts, yielding moderate to good results. The process suggests a potential pathway for the synthesis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid by adapting the starting materials and reaction conditions to target the specific dibenzofuran moiety .

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid has been characterized using various analytical techniques. For instance, the structural characterization of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid, a compound with a related structure, was investigated using IR spectrum, ^1HNMR, and elemental analysis. These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactivity of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid can be inferred from its structural analogs. The presence of the acrylic acid moiety suggests that it can undergo typical reactions associated with alkenes, such as addition reactions. Moreover, the benzofuran ring could participate in electrophilic aromatic substitution reactions, given the right conditions. The sulfur ylide-initiated annulation reactions used to synthesize dibenzofuran acrylate derivatives indicate that the compound may also be amenable to similar chemical transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid are not detailed in the provided papers, we can extrapolate from related compounds. The physical state, solubility, melting point, and boiling point can be influenced by the presence of the acrylic and benzofuran groups. Chemical properties such as acidity, reactivity with nucleophiles, and stability under various conditions are also determined by these functional groups. The high yield of 90% in the synthesis of a related compound suggests that (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid could also be synthesized efficiently under optimized conditions .

Scientific Research Applications

Synthesis Processes and Methods

  • Improved Synthesis : An improved method for synthesizing 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid was reported, offering milder reaction conditions and higher yield compared to previous methods. This process involves methyl esterification, condensation, and Friedel-Crafts reaction, followed by catalytic hydrogenation and hydrolysis (Deng Yong, 2010).

  • Photochemical Synthesis and Antimicrobial Activity : Dihydrobenzofurans containing carbomethoxy-ethenyl, synthesized via photochemical methods, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes a compound closely related to (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (K. Ravi, K. Selvam, M. Swaminathan, 2012).

Applications in Materials and Chemical Engineering

  • Organic Sensitizers for Solar Cells : Organic sensitizers for solar cells, comprising donor, electron-conducting, and anchoring groups, were synthesized. These sensitizers, including ones structurally similar to (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid, showed high photon to current conversion efficiency upon anchoring onto TiO2 film (Sanghoon Kim et al., 2006).

  • Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Functional modification of poly vinyl alcohol/acrylic acid hydrogels through various amine compounds was studied. These hydrogels showed promising antibacterial and antifungal activities, indicating their potential use in medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).

Biochemical and Pharmaceutical Research

  • Biosynthetic Pathway for Acrylic Acid Production : A novel biosynthetic pathway in Escherichia coli for producing acrylic acid from glucose was developed. This approach highlights the potential of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid and related compounds in industrial biochemical applications (Yoo-Sung Ko et al., 2020).

Chemistry and Molecular Studies

  • Urease Inhibitory Activity : A study on the structure and urease inhibitory activity of a copper(II) complex with a derivative of caffeic acid, similar in structure to (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid, revealed strong inhibitory activity, surpassing the positive control acetohydroxamic acid (X.-F. Chen et al., 2017).

  • Polyacrylamide Substrates in Cell Mechanobiology : The study validated a method for activating polyacrylamide substrates with N-hydroxysuccinimide for protein patterning, demonstrating the potential use of acrylic acid derivatives in cell mechanobiology research (M. Poellmann, A. W. Wagoner Johnson, 2013).

properties

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNRFWCOVWKHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220678
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

CAS RN

203505-84-4, 198707-57-2
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203505-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 198707-57-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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